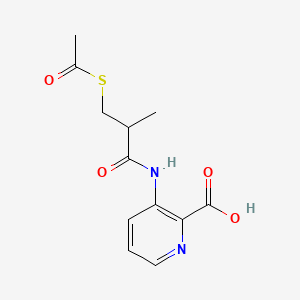

3-(2-Acetylthiomethylpropionamido)picolinic acid

Beschreibung

3-(2-Acetylthiomethylpropionamido)picolinic acid is a picolinic acid derivative featuring a 2-pyridinecarboxylic acid core with a substituted amide group at the 3-position. The amide moiety is derived from 2-acetylthiomethylpropionic acid, introducing a sulfur-containing acetylthio group.

Eigenschaften

CAS-Nummer |

100637-33-0 |

|---|---|

Molekularformel |

C12H14N2O4S |

Molekulargewicht |

282.32 g/mol |

IUPAC-Name |

3-[(3-acetylsulfanyl-2-methylpropanoyl)amino]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H14N2O4S/c1-7(6-19-8(2)15)11(16)14-9-4-3-5-13-10(9)12(17)18/h3-5,7H,6H2,1-2H3,(H,14,16)(H,17,18) |

InChI-Schlüssel |

VTWPSLSBLUXLHO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CSC(=O)C)C(=O)NC1=C(N=CC=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 3-[[3-(acetylthio)-2-methyl-1-oxopropyl]amino]- typically involves multi-step organic reactions. One common approach is to start with 2-pyridinecarboxylic acid as the base structure. The introduction of the acetylthio group and the 2-methyl-1-oxopropyl group can be achieved through a series of substitution and addition reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and real-time monitoring of reaction parameters are often employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridinecarboxylic acid, 3-[[3-(acetylthio)-2-methyl-1-oxopropyl]amino]- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Pyridinecarboxylic acid, 3-[[3-(acetylthio)-2-methyl-1-oxopropyl]amino]- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-Pyridinecarboxylic acid, 3-[[3-(acetylthio)-2-methyl-1-oxopropyl]amino]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target molecules, leading to various biological and chemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The compound differs from common picolinic acid derivatives in its substituent type and position:

- Picolinic acid (PAC) : Unsubstituted 2-pyridinecarboxylic acid .

- 3-Methylpicolinic acid : Methyl group at the 3-position .

- 4-Chloropicolinic acid : Chloro group at the 4-position .

- Picolinamide (PCM) : Amide group at the 2-position .

- Target compound : A bulkier amide group at the 3-position with an acetylthio-methylpropionamido side chain.

Physicochemical Properties

Data from related compounds (Table 1) highlight trends in solubility and molecular weight:

*Estimated based on structural formula.

Coordination Chemistry

Picolinic acid forms mercury(II) complexes with diverse geometries (e.g., 1D polymers in {[HgCl(pic)]}n) . The target compound’s amide group could alter coordination behavior by introducing additional binding sites (e.g., sulfur or amide nitrogen), though this is speculative without experimental data.

Key Research Findings

Substituent Effects : Chloro and methyl groups significantly impact yields and stability. Chloro-substituted derivatives exhibit higher synthetic yields (66%) compared to methyl-substituted analogs (25%) .

Solubility Trends : Amide derivatives (e.g., PCM) show higher aqueous solubility than their carboxylic acid counterparts (e.g., PAC), suggesting the target compound’s solubility may depend on the balance between its amide and hydrophobic acetylthio group .

Coordination Flexibility: Picolinic acid’s ability to form both mononuclear and polymeric complexes with mercury(II) highlights its versatility, which may extend to derivatives like the target compound .

Biologische Aktivität

Overview of 3-(2-Acetylthiomethylpropionamido)picolinic Acid

3-(2-Acetylthiomethylpropionamido)picolinic acid is a derivative of picolinic acid, which is known for its diverse biological activities. Picolinic acid and its derivatives have been studied for their roles in various biological processes, including their potential as therapeutic agents in treating diseases such as diabetes, cancer, and neurodegenerative disorders.

Chemical Structure

The compound consists of a picolinic acid backbone with an acetylthiomethylpropionamido side chain. This structural modification may influence its biological activity, including its interaction with biological targets.

- Antioxidant Activity : Compounds related to picolinic acid have exhibited antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which can be beneficial in conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Properties : Research indicates that picolinic acid derivatives may protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection : A study investigated the effects of a picolinic acid derivative on neuronal cell lines exposed to neurotoxic agents. The results indicated a significant reduction in cell death and oxidative stress markers, suggesting a protective role against neurotoxicity.

- Anti-inflammatory Response : In an animal model of arthritis, treatment with a related compound demonstrated a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory cytokines.

- Antitumor Activity : A recent study highlighted the potential of picolinic acid derivatives to inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.